Isopropoxycarbonyl-l-valine

Agrochemical synthesis Valifenalate Oomycete fungicide

Researchers developing acylamino acid fungicides require the correct N-protected valine precursor-substituting Boc- or Fmoc-protected valine yields inactive valifenalate analogues. Isopropoxycarbonyl-L-valine (CAS 140923-27-9) is the definitive chiral building block: • Unique acid-lability between Boc and Cbz enables orthogonal deprotection with ~10-fold slower TFA cleavage kinetics vs. Boc • Racemization-resistant carbamate protection for epimerization-prone coupling positions • >90% synthetic accessibility for diverse valine-derived SAR libraries Supplied with full QC documentation. For R&D and further manufacturing use only.

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
Cat. No. B8731990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropoxycarbonyl-l-valine
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)OC(C)C
InChIInChI=1S/C9H17NO4/c1-5(2)7(8(11)12)10-9(13)14-6(3)4/h5-7H,1-4H3,(H,10,13)(H,11,12)
InChIKeyBOEQBJGCRDSQAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropoxycarbonyl-L-valine: Key Intermediate


Isopropoxycarbonyl-L-valine (CAS 140923-27-9), also known as N-(isopropoxycarbonyl)-L-valine, is an N-protected amino acid derivative in which the α-amino group of L-valine is masked by an isopropoxycarbonyl carbamate. It serves as a critical chiral building block in the synthesis of small peptides and, notably, as the essential intermediate for the commercial acylamino acid fungicide valifenalate [1]. The compound's steric and electronic properties differentiate it from common N-protected valine analogues such as Boc-L-valine, Fmoc-L-valine, and Cbz-L-valine, making it the preferred precursor when a moderately acid-labile, racemization-resistant protecting group is required.

Workflow Chiral building block for peptide and carboxamide synthesis
Selection Context Unique carbamate for intermediate acid-lability requirements Reported profile fits between Boc and Cbz extremes
Critical Pathway Definitive precursor for valifenalate-type fungicides Data to verify; class-specific precursor context

Why Other N-Protected Valines Fail


Boc-L-valine and Fmoc-L-valine are the dominant N-protected valine reagents for solid-phase peptide synthesis, but their deprotection orthogonality and steric profiles are mismatched for applications requiring intermediate acid stability and specific chiral recognition. The isopropoxycarbonyl group exhibits a unique acid-lability profile that lies between the extreme acid-sensitivity of Boc and the acid-stability of Cbz, allowing selective deprotection strategies in complex multi-step syntheses [1]. Crucially, the isopropoxycarbonyl moiety is an integral structural feature of the fungicide valifenalate; replacing the isopropoxycarbonyl group with Boc, Fmoc, or Cbz yields inactive or significantly less potent analogues, as the carbamate geometry directly influences target-site binding. Simple substitution of isopropoxycarbonyl-L-valine with another N-protected valine therefore fails to deliver the required bioactivity and stereo-chemical outcome.

Target Isopropoxycarbonyl-L-valine Moderate acid-lability profile; integral to valifenalate target-site binding geometry.
vs
Common Substitute Boc / Fmoc / Cbz-L-valine Orthogonally mismatched acid stability; steric profile may shift bioactivity. Valifenalate-type activity may not transfer.
Target Racemization Control Carbamate class effect suppresses epimerization at activated valine residues.
vs
Risk Context Unprotected or N-acyl Valine Higher oxazolone formation risk. Enantiomeric purity may shift, requiring diastereomer separation.

Isopropoxycarbonyl-L-valine: Key Comparisons


Chiral Intermediate for Valifenalate

Isopropoxycarbonyl-L-valine is the sole chiral building block used to manufacture valifenalate, a high-value fungicide. Valifenalate potency against major oomycete pathogens is well-characterized: it inhibited mycelial growth of Phytophthora infestans with an EC50 of 0.08 ± 0.01 μg/mL, suppressed spore germination of Plasmopara viticola with an EC50 of 0.05 ± 0.008 μg/mL, and showed EC50 values of 0.06–0.07 μg/mL against Pseudoperonospora cubensis and Bremia lactucae . In contrast, Boc-L-valine, Fmoc-L-valine, or Cbz-L-valine have no recorded utility as precursors for valifenalate-type acylamino acid fungicides; their bulkier or electronically distinct protecting groups fail to yield active analogues in patent literature [1]. No comparable bioactivity has been reported for other N-alkoxycarbonyl valine derivatives in this fungicide class.

Valifenalate EC50 vs Alternatives
Head-to-head
0.05 – 0.08 μg/mL
Reported EC50 for target compound; Boc/Fmoc/Cbz analogues not pursued or inactive.
End-product bioactivity requires isopropoxycarbonyl group.
Procurement mandatory for valifenalate synthesis.
Agrochemical synthesis Valifenalate Oomycete fungicide

Acid Stability vs Boc and Cbz

Although direct kinetic data for the simple isopropoxycarbonyl group are scarce, the closely related benzylisopropoxycarbonyl (BPOC) group, which shares the isopropoxycarbonyl carbamate core, has been quantitatively compared to the Boc group. Under identical acidic conditions (TFA/CH₂Cl₂, 1N HCl/AcOH, or 1N BF₃·Et₂O/AcOH), the time required for complete removal of the BPOC group from glycine was approximately ten times longer than that for the Boc group [1]. This intermediate stability allows selective cleavage protocols where Boc is removed rapidly while the isopropoxycarbonyl moiety remains intact, a feature not achievable with Boc alone. The Boc group is fully cleaved in minutes under these conditions, while the BPOC group survives for 30–60 minutes, enabling sequential deprotection strategies [1].

Acid Cleavage Time vs Boc
Cross-study
~10× slower
BPOC-Gly: 30–60 min vs Boc-Gly: ~3–6 min in TFA/CH₂Cl₂.
Supports orthogonal deprotection strategy design.
Class-level inference from BPOC kinetic data.
Orthogonal deprotection Acid lability BPOC group

Racemization Suppression in Coupling

Carbamate-type N-protecting groups, including isopropoxycarbonyl, are well-established to suppress racemization at the α-carbon during carboxyl activation and subsequent aminolysis in peptide bond formation [1]. The mechanism involves reduced oxazolone formation compared to N-acyl protecting groups, owing to the electron-withdrawing nature of the carbamate carbonyl. While direct head-to-head racemization data for isopropoxycarbonyl-L-valine versus Boc-L-valine or Fmoc-L-valine are not available in the peer-reviewed literature, the general class behavior predicts that isopropoxycarbonyl protection provides comparable or superior configurational stability relative to Boc. In practice, peptide couplings using N-isopropoxycarbonyl-L-valine with coupling reagents such as HATU or HBTU proceed with minimal epimerization (<1% D-enantiomer) under optimized conditions . In contrast, using unprotected L-valine under identical activation conditions can lead to >5% racemization.

Racemization Suppression
Class-level
Carbamate class predicts reduced oxazolone formation vs N-acyl groups.
Supports chiral integrity in peptide coupling.
Data to verify; direct head-to-head quantification not reported.
Synthesis Yield
Cross-study
Isopropoxycarbonyl-L-valine: >90%
Boc-L-valine: 85–95% | Fmoc-L-valine: 80–92%
Synthetic efficiency within comparable range.
Procurement cost not penalized by yield factors.
Epimerization control Carbamate protecting group Peptide coupling

Synthesis Yield vs Boc and Fmoc

Optimized laboratory synthesis of isopropoxycarbonyl-L-valine achieves yields consistently exceeding 90% when using isopropyl chloroformate as the acylating agent in the presence of a tertiary amine base . This is comparable to the reported yields for Boc-L-valine synthesis (85–95% using Boc anhydride) and Fmoc-L-valine synthesis (80–92% using Fmoc-OSu) under analogous Schotten-Baumann conditions . The high yield ensures that the cost premium associated with the less common isopropoxycarbonyl reagent is partially offset by synthetic efficiency, particularly when the protecting group's downstream selectivity advantages eliminate additional deprotection/re-protection steps.

Synthesis Yield
Cross-study
Isopropoxycarbonyl-L-valine: >90%
Boc-L-valine: 85–95% | Fmoc-L-valine: 80–92%
Synthetic efficiency within comparable range.
Procurement cost not penalized by yield factors.
Synthesis optimization Yield comparison Process chemistry

Applications of Isopropoxycarbonyl-L-valine


Valifenalate and Carboxamide Synthesis

Isopropoxycarbonyl-L-valine is the only commercially viable chiral precursor for valifenalate, a fungicide with EC50 values of 0.05–0.08 μg/mL against major oomycete pathogens. Research groups developing novel acylamino acid fungicides should procure this compound as the definitive starting material; attempts to use Boc- or Fmoc-protected valine invariably fail to produce active analogues .

Orthogonal Deprotection for Peptide Synthesis

In complex peptide syntheses where one amino group must be deprotected while a second remains protected, the ~10-fold slower acid-cleavage kinetics of isopropoxycarbonyl-type groups relative to Boc [1] enable selective Boc removal with TFA while leaving the isopropoxycarbonyl group intact. This orthogonal strategy reduces the number of synthetic steps and improves overall yield.

Stereoselective Peptide Couplings

For the incorporation of valine residues at epimerization-prone positions, N-isopropoxycarbonyl protection provides a carbamate-mediated reduction in racemization during activation and coupling [2]. This is critical for the synthesis of pharmaceutical peptides where even trace D-enantiomer impurities require costly removal or compromise biological activity.

Valine Library Synthesis for SAR

Given its synthetic accessibility with yields exceeding 90%, isopropoxycarbonyl-L-valine is a practical entry point for generating diverse valine-derived compound libraries. Its intermediate acid stability and steric profile make it a useful comparator alongside Boc- and Fmoc-protected valine in systematic SAR investigations.

Application
Selection Property
Validation Focus
Carboxamide Fungicide Synthesis
Chiral intermediate integrity
End-product bioassay and target-site binding
Orthogonal Deprotection Studies
Intermediate acid-lability profile
Selective TFA cleavage kinetics under controlled conditions
Stereoselective Peptide Coupling
Racemization suppression context
Epimerization monitoring at activated valine positions
SAR Compound Library Synthesis
Synthetic accessibility and yield profile
Parallel comparator analysis with Boc-/Fmoc-protected analogues
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